
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzyloxy-substituted phenyl compound, followed by acylation with tert-butyl acetamide. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide compound, while oxidation may produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in organic synthesis.
Materials Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Benzyloxy)-3-(chloromethyl)phenyl)-N-(tert-butyl)acetamide
- 2-(4-(Benzyloxy)-3-(iodomethyl)phenyl)-N-(tert-butyl)acetamide
Uniqueness
The uniqueness of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide lies in its bromomethyl group, which offers distinct reactivity compared to its chloro- and iodo- counterparts. The bromomethyl group provides a balance between reactivity and stability, making it suitable for various synthetic applications.
Propriétés
Formule moléculaire |
C20H24BrNO2 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
2-[3-(bromomethyl)-4-phenylmethoxyphenyl]-N-tert-butylacetamide |
InChI |
InChI=1S/C20H24BrNO2/c1-20(2,3)22-19(23)12-16-9-10-18(17(11-16)13-21)24-14-15-7-5-4-6-8-15/h4-11H,12-14H2,1-3H3,(H,22,23) |
Clé InChI |
CRMDITXQIHJHGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)
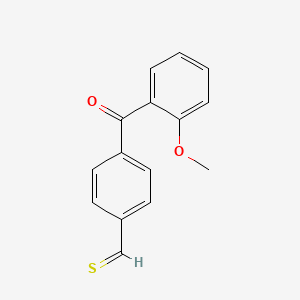


![[1,2,4]Triazolo[1,5-b][1,2,4]triazine](/img/structure/B13092607.png)
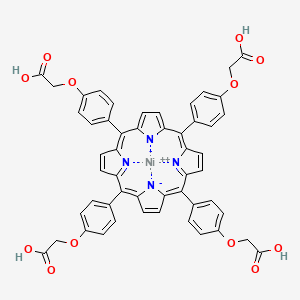
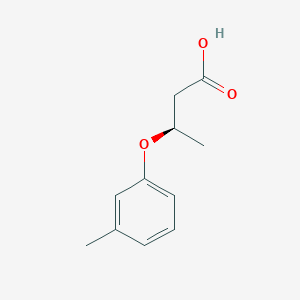
![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)
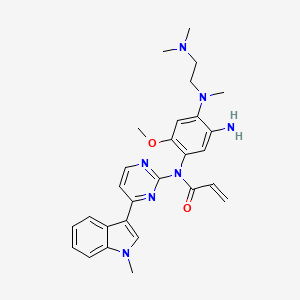
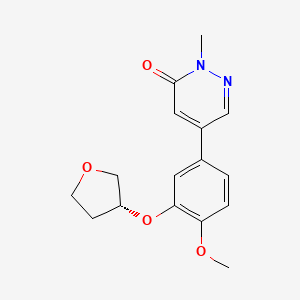

![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
![1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13092658.png)

